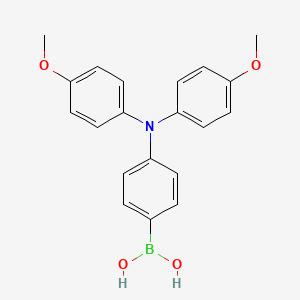

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid

Description

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid is a boronic acid derivative featuring a central phenyl ring substituted with a bis(4-methoxyphenyl)amino group. The methoxy groups confer electron-donating properties, while the bulky aromatic amino group introduces steric hindrance and extended conjugation. This compound is likely utilized in Suzuki-Miyaura cross-coupling reactions, organic electronics, or biochemical sensing due to its boronic acid functionality and tailored electronic structure.

Properties

IUPAC Name |

[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BNO4/c1-25-19-11-7-17(8-12-19)22(18-9-13-20(26-2)14-10-18)16-5-3-15(4-6-16)21(23)24/h3-14,23-24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVVFJKYLNSKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201802-29-1 | |

| Record name | [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid typically involves multiple steps. One common method is the reaction of 4,4’-dimethoxy-4’'-boronic acid chlorobenzene with aniline under appropriate conditions, followed by purification of the product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium complexes. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with halides to form biaryl compounds.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or nickel complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceuticals, particularly in developing targeted cancer therapies. The boronic acid functionality allows for specific interactions with biomolecules, enhancing drug efficacy. Notably, boronic acids have been recognized for their potential in medicinal chemistry, with applications extending to anticancer, antibacterial, and antiviral activities.

Case Studies

- Bortezomib : A proteasome inhibitor used for treating multiple myeloma, illustrates the potential of boronic acids in drug design. The introduction of boronic acid groups has been shown to modify selectivity and pharmacokinetic properties of bioactive molecules, improving their therapeutic effectiveness .

- Ixazomib : Another boronic acid derivative approved for multiple myeloma treatment, further demonstrates the efficacy of these compounds in oncology .

Organic Electronics

The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it valuable for improving the performance and efficiency of electronic devices.

Key Features

- Charge Transport : The molecular structure enhances charge mobility within organic semiconductors, leading to better device performance.

- Stability : Compounds like (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid contribute to the stability of electronic devices under operational conditions.

Bioconjugation Chemistry

In bioconjugation applications, this compound can be linked to biomolecules for targeted delivery systems in drug development and diagnostics. Its unique properties enable selective binding to various analytes, making it a versatile tool in biochemistry.

Applications

- Targeted Drug Delivery : The compound can be conjugated with therapeutic agents to enhance delivery specificity and reduce side effects.

- Diagnostics : Used in developing assays that require high specificity for target biomolecules.

Sensor Technology

The ability of this compound to selectively bind certain analytes makes it useful in sensor technology. This application is particularly relevant for environmental monitoring and food safety testing.

Advantages

- Selectivity : The compound can be designed to respond to specific chemical signals, enhancing the sensitivity of sensors.

- Versatility : Its application spans various fields, including environmental science and health diagnostics.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate in synthesizing targeted cancer therapies | Enhanced drug efficacy |

| Organic Electronics | Used in OLEDs and OPVs for improved charge transport | Increased device performance |

| Bioconjugation Chemistry | Linked to biomolecules for targeted delivery systems | Improved specificity in drug delivery |

| Sensor Technology | Employed in chemical sensors for selective binding | High sensitivity and versatility |

Mechanism of Action

The mechanism of action of (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The bis(4-methoxyphenyl)amino groups provide additional stability and reactivity, allowing the compound to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and selected analogs:

*Molecular weight estimated based on analogous structures.

Key Observations:

- Electron Effects: The target compound’s bis(4-methoxyphenyl)amino group provides stronger electron donation compared to single methoxy (e.g., 4-Methoxyphenylboronic acid) or benzyloxy substituents. This enhances the boronic acid’s Lewis acidity, favoring reactions with electron-deficient partners .

- Solubility: Polar groups like carbamoyl improve aqueous solubility, whereas the target compound’s aromaticity may limit solubility to organic solvents (e.g., DMSO, ethanol) .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The electron-rich boron in the target compound may facilitate oxidative addition with aryl halides. However, steric hindrance could necessitate elevated temperatures or specialized catalysts compared to less hindered analogs like 4-Methoxyphenylboronic acid .

- Stability : Boronic acids with electron-withdrawing groups (e.g., carbamoyl ) are less prone to protodeboronation but exhibit reduced reactivity. The target compound’s stability under basic or aqueous conditions requires empirical verification.

Biological Activity

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid, also known by its CAS number 201802-29-1, is a compound that has garnered attention in various fields including medicinal chemistry, organic electronics, and bioconjugation chemistry. Its unique structural properties allow it to participate in significant biological activities, particularly in drug development and enzyme inhibition.

- Molecular Formula : CHBNO

- Molecular Weight : 349.19 g/mol

- Structure : The compound features a boronic acid functional group which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interactions with enzymes and proteins:

- Enzyme Inhibition : This compound can act as an inhibitor by binding to the active sites of various enzymes, such as proteases and kinases. This interaction prevents substrate access, thereby modulating cellular processes such as signal transduction and gene expression .

- Biochemical Pathways : It plays a role in the Suzuki-Miyaura cross-coupling reaction, a vital process in organic synthesis that facilitates the formation of carbon-carbon bonds .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound:

- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on various cancer cell lines. For instance, it demonstrated an IC value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity .

- Selectivity : The compound exhibits a favorable selectivity index against cancer cells compared to normal cells, suggesting its potential for targeted cancer therapy .

Cellular Effects

The compound influences several cellular processes:

- Signal Transduction : By inhibiting key kinases involved in signaling pathways, it alters cellular metabolism and gene expression .

- Apoptosis Induction : The modulation of kinase activity can lead to increased apoptosis in cancer cells, further supporting its role as an anticancer agent.

Applications in Research

This compound is utilized across various domains:

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals aimed at treating cancers and other diseases. Its boronic acid functionality enhances drug efficacy through specific biomolecular interactions .

- Organic Electronics : The compound's ability to facilitate charge transport makes it valuable in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Bioconjugation Chemistry : Its unique properties allow for applications in targeted drug delivery systems and diagnostics .

Case Studies

Several studies have provided insights into the biological activities of this compound:

- Study on Antitumor Activity :

- Pharmacokinetics and Toxicity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.